molecular formula C9H18N2O3 B2496052 tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate CAS No. 144332-55-8

tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate

Cat. No.: B2496052
CAS No.: 144332-55-8
M. Wt: 202.254
InChI Key: YAEVBBFDWLDDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is known for its use in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. The reaction mixture is then purified using standard techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines under mild conditions sets it apart from other similar compounds .

Biological Activity

Tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate is a compound belonging to the class of N-methyl carbamates, which are widely recognized for their biological activities, particularly as insecticides and potential therapeutic agents. This article delves into the biological activity of this compound, focusing on its metabolic effects, anticholinesterase activity, and implications for environmental health.

Chemical Structure and Properties

The chemical structure of this compound can be denoted as follows:

  • Chemical Formula : C10_{10}H18_{18}N2_2O3_3
  • Molecular Weight : 202.26 g/mol

This compound features a tert-butyl group, a methyl group, and a carbamate moiety, which are significant for its biological interactions.

Metabolic Activity

Recent studies have highlighted the metabolic pathways of N-methyl carbamates, including this compound. The metabolism of these compounds often involves enzymatic processes that lead to various metabolites, influencing their biological activity.

  • Metabolism in Mammals and Insects : Research indicates that the metabolism of similar carbamates involves hydroxylation and N-demethylation processes. For instance, studies on m-tert-butylphenyl N-methylcarbamate demonstrated significant species variation in metabolic outcomes, suggesting differing enzymatic pathways across species .
  • Hepatic Effects : In a mouse model exposed to methomyl (a related N-methyl carbamate), disruptions in hepatic xenobiotic metabolism were observed, leading to increased hepatic steatosis without causing direct liver injury. This suggests that similar compounds may affect liver function by altering metabolic pathways .

Anticholinesterase Activity

One of the notable biological activities of this compound is its potential anticholinesterase action, which is critical for its use as an insecticide.

  • Mechanism of Action : The compound acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged neurotransmission and ultimately affecting insect behavior and survival.
  • Comparative Activity : Studies have shown that related compounds exhibit varying degrees of AChE inhibition. For example, methomyl's Z isomer was found to be significantly more potent than its E isomer, with anticholinesterase activity reported to be up to 100 times greater .

Environmental and Health Implications

The biological activity of this compound raises concerns regarding its environmental impact and potential health risks.

  • Endocrine Disruption : Similar N-methyl carbamates have been implicated as endocrine disruptors, affecting metabolic health and potentially leading to conditions such as toxicant-associated steatotic liver disease (TASLD) .
  • Pesticide Residue Concerns : As with many pesticides, residues from this compound can persist in the environment, posing risks to non-target organisms and human health through food chain accumulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic PathwaysHydroxylation and N-demethylation observed in various species; significant interspecies variation
AnticholinesteraseInhibition potency varies; Z isomer shows 100x greater activity than E isomer
Hepatic EffectsDisruption of xenobiotic metabolism leading to hepatic steatosis without direct injury
Endocrine DisruptionPotential effects on metabolic health; increased liver fat content in exposed models

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11(5)6-7(12)10-4/h6H2,1-5H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVBBFDWLDDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.